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molecular formula C17H23NO4 B8691700 Tert-butyl 4-(4-methoxyphenyl)-3-oxopiperidine-1-carboxylate

Tert-butyl 4-(4-methoxyphenyl)-3-oxopiperidine-1-carboxylate

Cat. No. B8691700
M. Wt: 305.4 g/mol
InChI Key: KPSBJFNEZJCEKC-UHFFFAOYSA-N
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Patent
US09221796B2

Procedure details

To a solution of (3R,4R)-tert-butyl 3-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate (180 mg, 0.59 mmol) in DCM (3 mL) at 0° C. under N2 was added Dess-Martin Periodinane (373 mg, 0.88 mmol). The mixture was allowed to warm to rt and stirred for 3 h. The reaction mixture was directly purified via silica gel chromatography eluting with 30% EtOAc in hexanes to afford tert-butyl 4-(4-methoxyphenyl)-3-oxopiperidine-1-carboxylate (155 mg, 87% yield). Subsequent results revealed that the 4R stereochemistry is lost in this reaction and the racemic product was obtained. 1H NMR (500 MHz, chloroform-d) δ 7.09-7.03 (m, 2H), 6.93-6.87 (m, 2H), 4.24 (d, J=18.0 Hz, 1H), 4.11-4.02 (m, 1H), 3.80 (s, 3H), 3.61 (dd, J=11.9, 5.6 Hz, 1H), 3.56-3.46 (m, 1H), 2.34-2.16 (m, 2H), 1.50 (s, 9H).
Name
(3R,4R)-tert-butyl 3-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
373 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C@@H:2]1[C@@H:7]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)[CH2:6][CH2:5][N:4]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:3]1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[CH3:15][O:14][C:11]1[CH:10]=[CH:9][C:8]([CH:7]2[CH2:6][CH2:5][N:4]([C:16]([O:18][C:19]([CH3:21])([CH3:20])[CH3:22])=[O:17])[CH2:3][C:2]2=[O:1])=[CH:13][CH:12]=1

Inputs

Step One
Name
(3R,4R)-tert-butyl 3-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate
Quantity
180 mg
Type
reactant
Smiles
O[C@H]1CN(CC[C@@H]1C1=CC=C(C=C1)OC)C(=O)OC(C)(C)C
Name
Quantity
373 mg
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was directly purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with 30% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1C(CN(CC1)C(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 155 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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